molecular formula C14H10ClN3O2 B239876 N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Katalognummer B239876
Molekulargewicht: 287.7 g/mol
InChI-Schlüssel: FZBQCLNFNSXVRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, also known as CLP257, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of allosteric modulators, which can modulate the activity of ion channels and receptors.

Wirkmechanismus

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide acts as an allosteric modulator of ion channels and receptors. It can bind to specific sites on these proteins and modulate their activity without directly activating or inhibiting them. The exact mechanism of action of this compound varies depending on the target protein, but it generally involves the modulation of ion flux or receptor activation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target protein. For example, in GABA-A receptors, this compound can enhance the activity of the receptor and increase the inhibitory tone in the brain. In TRPA1 channels, this compound can modulate the sensitivity of the channel to various stimuli, including cold, heat, and chemicals. In NMDA receptors, this compound can modulate the activity of the receptor and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, its specific binding to target proteins, and its ability to modulate the activity of ion channels and receptors. However, this compound also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, including:
1. Further studies on the mechanism of action of this compound on specific ion channels and receptors.
2. Development of more potent and selective allosteric modulators based on the structure of this compound.
3. Investigation of the potential therapeutic applications of this compound in other diseases, such as anxiety disorders and depression.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
5. Development of new methods for the synthesis and purification of this compound and related compounds.
Conclusion:
This compound is a promising allosteric modulator that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of ion channels and receptors, and it has several advantages and limitations for lab experiments. Further research on this compound is needed to fully understand its potential therapeutic applications and to develop more potent and selective allosteric modulators.

Synthesemethoden

The synthesis of N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the reaction of 2-aminopyridine with 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group and acetylation of the amine group. The final product is obtained in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and schizophrenia. In epilepsy, this compound has been shown to enhance the activity of GABA-A receptors, which can reduce the excitability of neurons and prevent seizures. In neuropathic pain, this compound has been shown to modulate the activity of TRPA1 channels, which are involved in pain sensation. In schizophrenia, this compound has been shown to modulate the activity of NMDA receptors, which can improve cognitive function.

Eigenschaften

Molekularformel

C14H10ClN3O2

Molekulargewicht

287.7 g/mol

IUPAC-Name

N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C14H10ClN3O2/c1-8(19)17-9-4-5-11(15)10(7-9)14-18-13-12(20-14)3-2-6-16-13/h2-7H,1H3,(H,17,19)

InChI-Schlüssel

FZBQCLNFNSXVRS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC=N3

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC=N3

Löslichkeit

41.5 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.